molecular formula C17H19NO4 B189156 Diethyl 2-(naphthalen-2-ylamino)propanedioate CAS No. 6248-33-5

Diethyl 2-(naphthalen-2-ylamino)propanedioate

Cat. No.: B189156
CAS No.: 6248-33-5
M. Wt: 301.34 g/mol
InChI Key: ACVAPXTZJANMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(naphthalen-2-ylamino)propanedioate is an organic compound with the molecular formula C17H19NO4 It is a derivative of diethyl malonate, where one of the hydrogen atoms is replaced by a 2-naphthylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2-naphthylamino)malonate typically involves the reaction of diethyl malonate with 2-naphthylamine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.

    Nucleophilic Substitution: The enolate ion reacts with 2-naphthylamine to form diethyl 2-(2-naphthylamino)malonate.

Industrial Production Methods

Industrial production methods for diethyl 2-(2-naphthylamino)malonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(naphthalen-2-ylamino)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to generate the enolate ion for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted malonate derivatives.

Scientific Research Applications

Diethyl 2-(naphthalen-2-ylamino)propanedioate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of diethyl 2-(2-naphthylamino)malonate depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: The parent compound, used widely in organic synthesis.

    Dimethyl malonate: A similar compound with methyl groups instead of ethyl groups.

    Diethyl phenylmalonate: Another derivative with a phenyl group instead of a naphthyl group.

Uniqueness

Diethyl 2-(naphthalen-2-ylamino)propanedioate is unique due to the presence of the 2-naphthylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.

Properties

CAS No.

6248-33-5

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

diethyl 2-(naphthalen-2-ylamino)propanedioate

InChI

InChI=1S/C17H19NO4/c1-3-21-16(19)15(17(20)22-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15,18H,3-4H2,1-2H3

InChI Key

ACVAPXTZJANMHB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1

6248-33-5

solubility

45.2 [ug/mL]

Origin of Product

United States

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